N-[(Benzyloxy)carbonothioyl]glycine
Description
Properties
CAS No. |
36916-55-9 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(phenylmethoxycarbothioylamino)acetic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-11-10(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,13) |
InChI Key |
UYGASEYJDYQGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=S)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The most documented method involves thionation of the carbonyl oxygen in N-benzyloxycarbonylglycine (Z-Gly-OH) using Lawesson’s reagent (LR), yielding the target thiocarbamate (Figure 1):
$$
\text{Z-Gly-OH} + \text{Lawesson's Reagent} \rightarrow \text{N-[(Benzyloxy)carbonothioyl]glycine} + \text{By-products}
$$
Figure 1 : Thionation of Z-Gly-OH to this compound.
Procedure
Reagents :
Conditions :
- Molar ratio: Z-Gly-OH : LR = 1 : 1.2
- Temperature: Reflux (110°C for toluene; 66°C for THF)
- Duration: 6–12 hours under inert atmosphere
Workup :
- Cool the reaction mixture to room temperature.
- Filter to remove insoluble by-products.
- Concentrate under reduced pressure and purify via column chromatography (ethyl acetate/hexane).
Results
- Yield : 10–15% (reported in initial attempts).
- Optimization Potential : Adjusting stoichiometry (e.g., LR excess to 2.0 eq.) or solvent (e.g., dichloromethane at 40°C) may improve yields.
- Characterization :
Direct Synthesis via Benzyl Chlorothioformate
Reaction Scheme
A hypothetical route involves reacting glycine with benzyl chlorothioformate under basic conditions (Figure 2):
$$
\text{Glycine} + \text{Benzyl chlorothioformate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Figure 2 : Direct coupling of glycine with benzyl chlorothioformate.
Procedure
Reagents :
Conditions :
- Temperature: 0–5°C (ice bath)
- pH: Maintained at 9–10 using NaOH
- Duration: 2–4 hours
Workup :
- Acidify to pH 1 with HCl.
- Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
Challenges
- Reagent Availability : Benzyl chlorothioformate is less commercially accessible than its oxygen analog.
- Side Reactions : Competing hydrolysis of the chlorothioformate may reduce yields.
Alternative Thiocarbonylation Agents
Thiophosgene-Mediated Route
Thiophosgene (CSCl₂) can react with benzyloxycarbonyl-protected glycine, though this method is hazardous due to thiophosgene’s toxicity.
Solid-Phase Synthesis
Immobilizing glycine on resin followed by treatment with benzyl thiochloroformate has been explored for combinatorial libraries but lacks reported success for this compound.
Data Summary
Critical Analysis
- Thionation Efficiency : The low yield in Method 1 underscores the need for optimization. Lawesson’s reagent typically achieves >70% thionation in other systems, suggesting that solvent choice (e.g., xylene) or microwave assistance could enhance efficiency.
- Direct Synthesis Feasibility : While Method 2 is theoretically viable, the instability of benzyl chlorothioformate in aqueous media limits practicality.
- Emerging Techniques : Photoredox catalysis or enzymatic thiocarbonylation remain unexplored but could offer greener alternatives.
Chemical Reactions Analysis
Types of Reactions
N-benzyloxythiocarbonylglycine undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxythiocarbonyl group can be hydrolyzed under acidic or basic conditions to yield glycine and benzyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The benzyloxythiocarbonyl group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Glycine and benzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
N-benzyloxythiocarbonylglycine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein structure by selectively protecting and deprotecting amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyloxythiocarbonylglycine involves the selective protection of the amino group of glycine. The benzyloxythiocarbonyl group forms a stable bond with the nitrogen atom, preventing it from participating in unwanted reactions. This protection is crucial in multi-step organic syntheses, where selective deprotection can be achieved under specific conditions to yield the desired product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The primary distinction lies in the substitution of the carbonyl oxygen (Z-group) with sulfur (carbonothioyl group). This modification significantly alters chemical behavior:
- Reactivity : The thioester group is more nucleophilic and less stable under acidic or aqueous conditions compared to the Z-group .
Table 1: Structural and Physical Properties of Selected Compounds
*Calculated based on structural analogs.
Stability and Reactivity Trends
- Hydrolysis Resistance: Z-Gly derivatives are stable in neutral aqueous conditions but hydrolyze under strong acids/bases. The carbonothioyl analog is expected to hydrolyze faster due to thioester lability .
- Thermal Stability: Z-Gly decomposes above 150°C, while methyl esters (e.g., C₁₁H₁₃NO₄) exhibit higher thermal stability (~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
